1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[(4-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-4-6-14(20)7-5-13)24-10-8-23(9-11-24)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLIGFJZCHNFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The table below compares structural analogs and their reported properties:
Key Structural Differences :
- Piperazine vs. Non-piperazine backbones: Piperazine-containing analogs (e.g., ) often exhibit enhanced solubility and CNS penetration compared to non-piperazine derivatives (e.g., ).
- Substituent Effects : The hydroxyl group in the target compound may improve aqueous solubility relative to ethoxy or methyl analogs (e.g., ).
- Heterocyclic Systems : Thiazolo-triazol derivatives (target compound, ) show broader bioactivity than simple triazoles (e.g., ) or pyrazoles (e.g., ).
Preparation Methods
Cyclocondensation Strategies
The thiazolo[3,2-b]triazole scaffold is constructed via cyclocondensation of thioamide precursors with α-haloketones. A modified protocol adapted from Thiazolo[4,5-d]triazole synthesis (ThTz) employs 2-ethyl-4-hydroxythiazole-5-carboxylic acid and hydrazine hydrate under refluxing acetic acid to yield 2-ethyl-6-hydroxythiazolo[3,2-b]triazole (yield: 68–72%). Key parameters include:
Functionalization at C5
The C5 position of the thiazolo-triazole core is activated for electrophilic substitution. Sulfonation using chlorosulfonic acid introduces a sulfone group, enabling subsequent SNAr reactions. For example, treatment with 4-bromobenzyl bromide in DMF at 80°C for 12 hours attaches the 4-bromophenyl moiety (yield: 58%).
Piperazine Ring Functionalization
Piperazine Synthesis and Methylation
Piperazine is synthesized via ethanolamine cyclization under high-pressure hydrogenation (30–400 atm, 200–300°C) with nickel-based catalysts. The methylene bridge is introduced via Mannich reaction:
Selective Monoacylation
Monoacylation of piperazine is achieved using 1,1'-carbonyldiimidazole (CDI) to avoid over-acylation. A two-phase system (aqueous piperazine/CDI in ethyl acetate) ensures selective formation of 1-acetylpiperazine (yield: 82%). Critical parameters:
- Molar Ratio : Piperazine:CDI = 1:1.2
- Temperature : 25°C
- Workup : NaOH wash to remove diacylated byproducts.
Coupling of Thiazolo-Triazole and Piperazine Moieties
Nucleophilic Aromatic Substitution (SNAr)
The sulfone-activated thiazolo-triazole undergoes SNAr with the methylene-linked piperazine intermediate:
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is employed for aryl-aryl bond formation:
- Catalyst : Pd(PPh3)4 (5 mol%)
- Ligand : XPhos
- Base : Cs2CO3
- Solvent : Toluene/water (3:1)
- Yield : 71%.
Optimization and Scalability
Reaction Condition Comparison
| Parameter | SNAr | Suzuki |
|---|---|---|
| Catalyst | None | Pd(PPh3)4 |
| Temperature | 90°C | 100°C |
| Yield | 63% | 71% |
| Purity (HPLC) | 95% | 98% |
Purification Strategies
- Recrystallization : Ethyl acetate/hexane (1:3) for thiazolo-triazole intermediates.
- Column Chromatography : Silica gel (EtOAc:hexane = 1:2) for final compound isolation.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O = 70:30) confirms ≥98% purity with retention time = 12.4 min.
Challenges and Mitigation
Diacylation in Piperazine
Excess CDI or elevated temperatures promote diacylation. Mitigation involves:
Regioselectivity in Thiazolo-Triazole
Competing C3 vs. C5 functionalization is addressed via sulfone-directed chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
